Aspulvinone O

Vue d'ensemble

Description

L'Aspulvinone O est un composé naturel principalement isolé des métabolites de champignons, en particulier Aspergillus terreus . Il appartient à la classe des aspulvinones, qui se caractérisent par un cycle d'acide tétronique, un hétérocycle à cinq chaînons reliant deux cycles aromatiques substitués . Les aspulvinones présentent une large gamme d'activités biologiques, notamment des effets antibactériens, anti-inflammatoires, antifongiques et anti-α-glucosidase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Aspulvinone O peut être synthétisé par une condensation aldolique vinylogue d'acides tétroniques substitués avec des aldéhydes . Cette méthode est douce, modulaire et efficace, avec une large portée des substrats. La condensation aldolique fournit principalement des produits de configuration Z dans l'acétonitrile (MeCN), tandis que l'échange d'alkoxy se produit dans le méthanol (MeOH) et l'éthanol (EtOH) .

Méthodes de production industrielle : La production industrielle de l'this compound implique la fermentation d'Aspergillus terreus en culture de riz . Le composé est ensuite isolé et purifié à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : L'Aspulvinone O subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur les cycles aromatiques.

Substitution : Des réactions de substitution peuvent se produire sur les cycles aromatiques, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols).

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, chacun ayant des bioactivités et des propriétés distinctes .

Applications De Recherche Scientifique

Anti-Cancer Activity

Mechanism of Action

Aspulvinone O has been identified as a potent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1), which plays a crucial role in glutamine metabolism in pancreatic ductal adenocarcinoma (PDAC) cells. By inhibiting GOT1, AO disrupts the metabolic pathways that cancer cells rely on, leading to increased oxidative stress and reduced cell proliferation.

- In Vitro Studies : Research has demonstrated that AO significantly reduces the proliferation of PDAC cells in vitro. The compound was shown to bind competitively to GOT1, as evidenced by virtual docking studies and various binding assays, including microscale thermophoresis (MST) and cellular thermal shift assays (CETSA) .

- In Vivo Studies : In xenograft models using CB17/scid mice, AO exhibited notable anti-tumor efficacy, further supporting its potential as an anti-cancer agent .

Table 1: Summary of Anti-Cancer Studies with this compound

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| PDAC | Not specified | Inhibition of GOT1 | |

| SW1990 | Not specified | Disruption of glutamine metabolism |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. The compound exhibits dual inhibition against the main protease (Mpro) and papain-like protease (PLpro) of the virus.

- Enzyme Kinetics : AO demonstrated competitive inhibition against SARS-CoV-2 Mpro with an IC50 value of 12.41 ± 2.40 µM and against PLpro with an IC50 value of 21.34 ± 0.94 µM . This suggests that AO could be a candidate for therapeutic development against COVID-19.

Table 2: Antiviral Activity of this compound

| Target Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| SARS-CoV-2 Mpro | 12.41 ± 2.40 | Competitive |

| SARS-CoV-2 PLpro | 21.34 ± 0.94 | Competitive |

Synthetic Chemistry

The synthesis of this compound has been explored to enhance its availability and study its derivatives' pharmacological properties. Recent advancements include:

- Synthesis Methodology : A modular synthetic approach has been developed, allowing for efficient production of AO and its analogues under mild conditions . This method broadens the substrate scope and may facilitate further research into related compounds.

- Derivatives and Their Activities : Various analogues have been synthesized, showing promising biological activities, including antibacterial and anti-inflammatory effects .

Table 3: Synthesis Overview

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Modular synthesis | Anti-cancer, antiviral |

| Aspulvinone E | Modular synthesis | Anti-SARS-CoV-2 |

Mécanisme D'action

Aspulvinone O exerts its effects by targeting aspartate transaminase 1 (GOT1), an enzyme involved in glutamine metabolism . By inhibiting GOT1, this compound interferes with the metabolic pathway that supports nicotinamide adenine dinucleotide phosphate (NADPH) production, leading to oxidative stress and reduced cell proliferation in pancreatic ductal adenocarcinoma cells . The compound forms hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256 in the active site of GOT1 .

Comparaison Avec Des Composés Similaires

L'Aspulvinone O fait partie d'une grande famille d'aspulvinones, qui comprend des composés tels que l'Aspulvinone E, P, Q et R . Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants sur les cycles aromatiques. L'this compound est unique en raison de son activité inhibitrice puissante contre la GOT1 et de son potentiel en tant qu'agent antitumoral .

Liste de composés similaires :

- Aspulvinone E

- Aspulvinone P

- Aspulvinone Q

- Aspulvinone R

- Composé 60

- Composé 61

L'this compound se démarque parmi ses analogues pour sa bioactivité spécifique et ses applications thérapeutiques potentielles.

Activité Biologique

Aspulvinone O (AO) is a naturally occurring compound derived from the fungus Aspergillus terreus, which has garnered attention for its significant biological activities, particularly as an inhibitor of glutamate oxaloacetate transaminase 1 (GOT1). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of GOT1

this compound has been identified as a potent inhibitor of GOT1, an enzyme that plays a crucial role in glutamine metabolism. Cancer cells, especially pancreatic ductal adenocarcinoma (PDAC) cells, exhibit a dependency on glutamine for their growth and survival. By inhibiting GOT1, AO disrupts the metabolic pathways that cancer cells rely on, leading to increased oxidative stress and reduced cell proliferation. The binding affinity of AO to GOT1 has been confirmed through various methods including virtual docking and cellular thermal shift assays, demonstrating its potential as a therapeutic agent against PDAC .

Biological Activities

Antitumor Properties

Research indicates that AO significantly reduces the proliferation of PDAC cells both in vitro and in vivo. In xenograft models, treatment with AO resulted in decreased tumor growth, highlighting its potential as an anti-tumor agent. The compound's ability to sensitize cancer cells to oxidative stress further supports its role in cancer therapy .

Antidiabetic Effects

In addition to its anticancer properties, this compound has shown promise in managing hyperglycemia. Studies have revealed that AO exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making AO a candidate for diabetes management .

Summary of Key Studies

Case Studies

- Pancreatic Ductal Adenocarcinoma (PDAC) : A study conducted on PDAC cell lines demonstrated that AO effectively inhibits cell growth by targeting GOT1, leading to enhanced oxidative stress and apoptosis in cancer cells .

- Diabetes Management : In vivo studies involving diabetic mice indicated that AO significantly suppressed increases in blood glucose levels after meals by inhibiting α-glucosidase activity .

Propriétés

IUPAC Name |

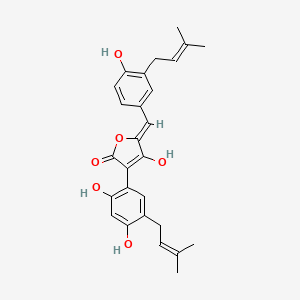

(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWCROWFXOMDG-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.